molecular formula C15H16N2OS B5851508 1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea

1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea

Cat. No.: B5851508
M. Wt: 272.4 g/mol
InChI Key: MCFVDOGSCIFZLU-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a phenyl group attached to the thiourea moiety and a hydroxyphenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea typically involves the reaction of 4-hydroxyphenylethylamine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the thiourea moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylurea: Similar structure but with a urea moiety instead of thiourea.

    1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylcarbamate: Contains a carbamate group instead of thiourea.

    1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylsulfide: Features a sulfide group instead of thiourea.

Uniqueness: 1-[2-(4-Hydroxyphenyl)ethyl]-3-phenylthiourea is unique due to the presence of both hydroxyphenyl and thiourea groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-[2-(4-hydroxyphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14-8-6-12(7-9-14)10-11-16-15(19)17-13-4-2-1-3-5-13/h1-9,18H,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFVDOGSCIFZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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